Ácido 5-etil-2-hidroxibenzoico

Descripción general

Descripción

Molecular Structure Analysis

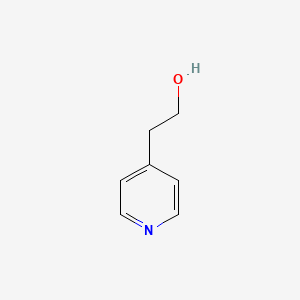

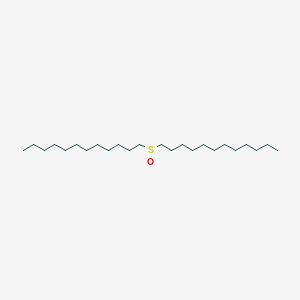

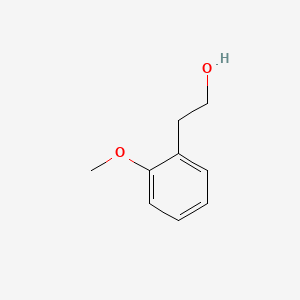

The molecular structure of 5-Ethyl-2-hydroxybenzoic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H10O3/c1-2-6-3-4-8 (10)7 (5-6)9 (11)12/h3-5,10H,2H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

5-Ethyl-2-hydroxybenzoic acid is a solid in physical form . It has a molecular weight of 166.17400 .Aplicaciones Científicas De Investigación

Aleloquímicos Vegetales

Los ácidos hidroxibenzoicos pueden funcionar como aleloquímicos vegetales, sustancias producidas por las plantas que pueden afectar el crecimiento y desarrollo de otras plantas. Pueden inhibir la germinación de semillas, el crecimiento de raíces, la absorción de iones, la fotosíntesis y la transpiración del agua, e incluso provocar daños en las proteínas y el ADN en las células vegetales .

Materiales Ópticos No Lineales

Algunos ácidos hidroxibenzoicos se han estudiado por sus propiedades ópticas no lineales, que son importantes para diversas aplicaciones en fotónica y optoelectrónica .

Investigación en Ciencias de la Vida

Los ácidos hidroxibenzoicos se utilizan en diversas áreas de investigación en ciencias de la vida. Pueden estar involucrados en estudios relacionados con la síntesis química, la cromatografía, los métodos analíticos y más .

Cicatrización de Heridas

En la investigación médica, algunos ácidos hidroxibenzoicos han mostrado potencial en aplicaciones de cicatrización de heridas. Por ejemplo, el ácido siríngico ha demostrado respuestas antiinflamatorias y aceleración en la cicatrización de heridas en un modelo de rata inducido por diabetes .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Mecanismo De Acción

Target of Action

5-Ethyl-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, is a bioactive compound . .

Mode of Action

Hydroxybenzoic acids, including salicylic acid and p-hydroxybenzoic acid, have been reported to have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects are likely due to their interaction with various cellular targets and biochemical pathways.

Biochemical Pathways

Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . They are the major group of bioeffective compounds among phenolic chemicals sourcing in a variety of plants like spices, vegetables, fruits, and grains

Pharmacokinetics

Hydroxybenzoic acids are known for their bioavailability .

Result of Action

Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-hydroxybenzoic acid. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can potentially react with the compound .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, 5-Ethyl-2-hydroxybenzoic acid interacts with serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

The effects of 5-Ethyl-2-hydroxybenzoic acid on cells are diverse. It influences cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX enzymes, it reduces the levels of inflammatory mediators, leading to decreased inflammation and pain. Furthermore, 5-Ethyl-2-hydroxybenzoic acid affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . It also impacts cellular metabolism by altering the production of metabolic intermediates.

Molecular Mechanism

At the molecular level, 5-Ethyl-2-hydroxybenzoic acid exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, 5-Ethyl-2-hydroxybenzoic acid may influence other molecular targets, such as nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response . By modulating these molecular interactions, the compound effectively reduces inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-2-hydroxybenzoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 5-Ethyl-2-hydroxybenzoic acid maintains its anti-inflammatory effects over extended periods, although the extent of its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-Ethyl-2-hydroxybenzoic acid in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

5-Ethyl-2-hydroxybenzoic acid is metabolized primarily in the liver through conjugation reactions, such as glucuronidation and sulfation. These metabolic pathways involve enzymes like UDP-glucuronosyltransferase and sulfotransferase, which facilitate the conversion of the compound into more water-soluble forms for excretion . The metabolism of 5-Ethyl-2-hydroxybenzoic acid also affects the levels of various metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, 5-Ethyl-2-hydroxybenzoic acid is transported and distributed with the help of transporters and binding proteins. Serum albumin plays a crucial role in the systemic distribution of the compound, while specific transporters facilitate its uptake into cells . The distribution of 5-Ethyl-2-hydroxybenzoic acid is influenced by factors such as pH and the presence of other competing molecules.

Subcellular Localization

The subcellular localization of 5-Ethyl-2-hydroxybenzoic acid is primarily in the cytoplasm, where it interacts with its molecular targets. The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in inflammatory pathways . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments.

Propiedades

IUPAC Name |

5-ethyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIAFSIUYJGIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307713 | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-27-4 | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Ethyl-2-hydroxybenzoic acid compare to hydrocortisone in reducing inflammation in the formaldehyde-induced arthritis model?

A: Research suggests that 5-Ethyl-2-hydroxybenzoic acid demonstrates comparable anti-inflammatory effects to hydrocortisone in a rat model of formaldehyde-induced arthritis. [, ] Both substances effectively reduced the swelling in ankle joints, indicating their potential as anti-inflammatory agents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B1362628.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1362629.png)